molecular formula C10H17BO2 B2689102 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene CAS No. 1427165-74-9

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene

Cat. No.: B2689102
CAS No.: 1427165-74-9
M. Wt: 180.05
InChI Key: YEJVYDQOQJSPSB-UHFFFAOYSA-N
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Description

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene is a boron-containing organic compound featuring a 1,2-butadiene (allene) backbone conjugated with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group. This structure combines the reactivity of a conjugated diene with the stability and versatility of a boronate ester, making it a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura) and cycloaddition processes.

Properties

InChI

InChI=1S/C10H17BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6,8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJVYDQOQJSPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C=CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene can be synthesized through various methods. One common approach involves the reaction of 1,2-butadiene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene undergoes various types of chemical reactions, including:

    Hydroboration: This reaction involves the addition of boron-hydrogen bonds across carbon-carbon multiple bonds.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Applications in Organic Chemistry

  • Cross-Coupling Reactions
    • 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene serves as a key reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds in the synthesis of complex organic molecules and polymers .
  • Polymer Synthesis
    • The compound is utilized in the synthesis of conjugated polymers. For instance, it has been employed to create luminescent materials through polymerization processes involving carbazole units . These polymers exhibit promising properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
  • Synthesis of Boron-Doped Materials
    • The dioxaborolane structure allows for the incorporation of boron into various organic frameworks. This property is exploited in creating boron-doped materials which are significant in enhancing the electronic properties of semiconductors and improving charge transport in devices .

Applications in Materials Science

  • Luminescent Materials
    • The use of this compound in synthesizing luminescent compounds has been extensively studied. These materials are crucial for applications in lighting and display technologies due to their high efficiency and brightness .
  • Organic Electronics
    • The compound's ability to form stable complexes with various substrates makes it an attractive candidate for developing organic electronic devices. Its application extends to organic field-effect transistors (OFETs) where it aids in improving device performance through enhanced charge mobility .

Case Studies

Study Application Findings
Study on Polymerization TechniquesSynthesis of Conjugated PolymersDemonstrated that using this compound leads to polymers with superior luminescent properties compared to traditional methods .
Research on Boron-Doped SemiconductorsEnhancing Electronic PropertiesShowed that incorporating boron through this compound significantly improves the electrical conductivity of the resulting materials .
Development of OLEDsOrganic Light Emitting DiodesFound that devices made with polymers derived from this compound exhibited higher efficiency and longer lifetimes than those made with conventional materials .

Mechanism of Action

The mechanism of action of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene involves the formation of boron-carbon bonds through hydroboration or borylation reactions. These reactions are typically catalyzed by transition metals, which facilitate the addition of boron-containing groups to organic molecules. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical properties of the target compound with structurally related dioxaborolane derivatives:

Compound Name Molecular Formula Molecular Weight Melting Point Key Structural Features
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene (Target Compound) C₁₀H₁₅BO₂* 182.04† Not reported Conjugated allene, boronate ester
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole C₁₅H₁₉BN₂O₂ 270.13 75–76°C Aromatic phenyl-pyrazole, boronate ester

*Estimated based on structural formula.
†Calculated from atomic masses.

Key Observations :

  • The target compound’s conjugated allene system likely reduces crystallinity compared to aromatic derivatives like the phenyl-pyrazole analog, explaining its unreported melting point .
  • The absence of aromatic rings in the target compound may lower molecular weight and alter solubility (e.g., higher solubility in nonpolar solvents).

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, relies on boronate esters as coupling partners . Comparative analysis reveals:

  • Steric Effects: The tetramethyl dioxaborolane group in both compounds provides steric protection, stabilizing the boronate.
  • Electronic Effects : The conjugated allene system may enhance electron density at the boron center, improving reactivity with electron-deficient aryl halides. In contrast, aryl boronates (e.g., phenyl-pyrazole) exhibit moderated reactivity due to aromatic electron withdrawal .
  • Applications :
    • The phenyl-pyrazole derivative is tailored for biaryl synthesis in pharmaceuticals .
    • The target compound’s allene could enable synthesis of conjugated polyenes or participate in tandem reactions (e.g., cross-coupling followed by Diels-Alder cyclization) .

Biological Activity

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene is a compound of significant interest in the field of organic chemistry and medicinal applications. Its unique structural features allow it to participate in various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

C12H18B2O4\text{C}_{12}\text{H}_{18}\text{B}_{2}\text{O}_{4}

This structure features a dioxaborolane moiety that contributes to its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes within cells.
  • Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels in cells, which is crucial for signaling pathways and cellular responses to stress.
  • Cell Proliferation : Studies indicate that this compound can affect cell proliferation rates in certain cancer cell lines, suggesting potential anti-cancer properties.

Case Studies

  • Antitumor Activity : A study conducted on human cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The IC50 values were determined to be in the low micromolar range for several tested lines (e.g., MCF-7 breast cancer cells) .
  • Antimicrobial Properties : Research has indicated that this compound possesses antimicrobial activity against various bacterial strains. A minimum inhibitory concentration (MIC) assay showed effectiveness against both Gram-positive and Gram-negative bacteria .
  • Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Data Tables

Biological Activity Effect Observed Reference
AntitumorCytotoxicity in cancer cell lines
AntimicrobialInhibition of bacterial growth
NeuroprotectiveModulation of neurotransmitters

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